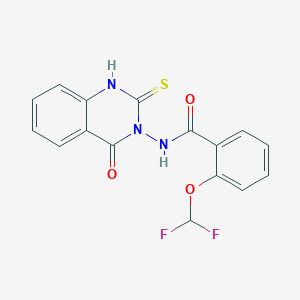![molecular formula C23H29ClN4O4S B10941071 2-({3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10941071.png)
2-({3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenoxy methyl group: This is typically achieved by reacting 2-chlorophenol with formaldehyde under basic conditions to form 2-chlorophenoxymethanol.
Introduction of the methoxybenzoyl group: This step involves the reaction of 3-(2-chlorophenoxymethyl)-4-methoxybenzaldehyde with appropriate reagents to introduce the benzoyl group.
Formation of the hydrazinecarbothioamide group: This is achieved by reacting the intermediate with thiosemicarbazide under acidic conditions.
Final coupling: The final step involves coupling the intermediate with 3-morpholinopropylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- 3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZALDEHYDE
Uniqueness
2-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYBENZOYL}-N~1~-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H29ClN4O4S |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
1-[[3-[(2-chlorophenoxy)methyl]-4-methoxybenzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C23H29ClN4O4S/c1-30-20-8-7-17(15-18(20)16-32-21-6-3-2-5-19(21)24)22(29)26-27-23(33)25-9-4-10-28-11-13-31-14-12-28/h2-3,5-8,15H,4,9-14,16H2,1H3,(H,26,29)(H2,25,27,33) |
InChI Key |
NBJLGTLQOQCILW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=S)NCCCN2CCOCC2)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone](/img/structure/B10940998.png)
![6-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10940999.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10941003.png)
![4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B10941011.png)
![N-(2,5-dimethylphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941018.png)
![N-benzyl-3-[2-methyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10941019.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10941030.png)

![Ethyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperidine-4-carboxylate](/img/structure/B10941050.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10941056.png)
![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941061.png)
![N-(4-bromo-2-chlorophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941063.png)
![2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B10941079.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B10941083.png)
